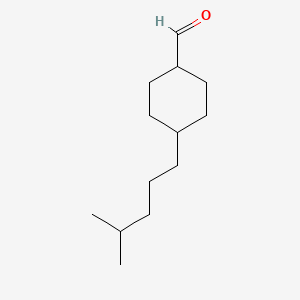

4-(4-Methylpentyl)cyclohexanecarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

76489-66-2 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-(4-methylpentyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C13H24O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h10-13H,3-9H2,1-2H3 |

InChI Key |

IFDRPWDMFYPZLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC1CCC(CC1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 4 Methylpentyl Cyclohexanecarbaldehyde

Reactivity of the Aldehyde Functional Group within a Substituted Cyclohexane (B81311) System

The chemical nature of 4-(4-methylpentyl)cyclohexanecarbaldehyde is primarily dictated by the aldehyde moiety. However, the attachment of this group to a bulky, substituted cyclohexane ring introduces significant steric and conformational effects that influence reaction pathways and stereochemical outcomes. The large 4-methylpentyl group strongly prefers an equatorial position in the stable chair conformation, which in turn influences the accessibility of the aldehyde group to reagents.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition is the most important reaction of the aldehyde group, where a nucleophile attacks the electrophilic carbonyl carbon. This process leads to a change in the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral), creating a new chiral center if the two groups attached to the carbonyl are not identical. byjus.com

In the case of this compound, the cyclohexane ring and a hydrogen atom are the two groups on the carbonyl carbon, meaning a new stereocenter is formed upon addition. The stereochemical outcome of the reaction is highly dependent on the trajectory of the nucleophile's approach to the aldehyde. The bulky 4-methylpentyl group, locked in an equatorial position, creates a sterically hindered environment.

Studies on the reduction of analogous compounds, such as 4-tert-butylcyclohexanone, provide insight into this stereoselectivity. Small, unhindered nucleophiles (e.g., hydride from Sodium Borohydride (B1222165), NaBH₄) preferentially attack from the axial face to avoid steric clash with the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of the equatorial alcohol as the major product. Conversely, bulky reducing agents (e.g., L-Selectride) are too large for an axial approach and must attack from the more open equatorial face, resulting in the axial alcohol as the predominant product. tamu.edu This principle suggests that the reduction of this compound would yield a mixture of cis- and trans-4-(4-methylpentyl)cyclohexylmethanol, with the ratio dependent on the steric bulk of the reducing agent.

Table 1: Stereochemical Outcome of Nucleophilic Addition (Reduction) Data based on analogous reactions with substituted cyclohexanones.

| Reagent (Nucleophile Source) | Predominant Attack Trajectory | Major Product (Isomer) |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(4-methylpentyl)cyclohexylmethanol |

| L-Selectride | Equatorial | cis-4-(4-methylpentyl)cyclohexylmethanol |

Condensation Reactions of Aldehydes (e.g., Aldol (B89426) Condensations, Schiff Base Formation)

Aldol condensation is a cornerstone reaction for aldehydes, typically involving the formation of an enolate (the nucleophile) which then attacks another aldehyde molecule (the electrophile). wikipedia.org However, for a condensation reaction to occur, which involves the subsequent dehydration to form an α,β-unsaturated aldehyde, the nucleophilic aldehyde must possess at least two α-hydrogens. This compound has only one α-hydrogen (at C-1 of the ring), which is on a tertiary carbon. tamu.eduresearchgate.net While it can form an enolate, the resulting aldol addition product cannot undergo the subsequent elimination of water to form the condensation product. Therefore, this compound cannot act as the nucleophilic component in an aldol self-condensation. tamu.eduresearchgate.net It can, however, act as the electrophilic component in a crossed-aldol condensation with another enolizable aldehyde or ketone. researchgate.net

Schiff base formation, the reaction of an aldehyde with a primary amine to form an imine, is a common condensation reaction. nih.gov The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This compound readily undergoes this reaction with various primary amines in the presence of an acid catalyst or under conditions that facilitate the removal of water.

Reaction Example: Schiff Base Formation

Oxidation and Reduction Potentials and Their Chemical Applications

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized, a key difference from ketones. libretexts.org this compound can be oxidized to 4-(4-methylpentyl)cyclohexanecarboxylic acid using various oxidizing agents. Mild reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) are effective and serve as a classic chemical test for aldehydes. pearson.com Stronger oxidizing agents like chromium trioxide (CrO₃) in an acidic solution (Jones reagent) also achieve this transformation efficiently. libretexts.org

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-(4-methylpentyl)cyclohexylmethanol. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). embibe.com Additionally, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can fully reduce the aldehyde group to a methyl group, yielding 1-methyl-4-(4-methylpentyl)cyclohexane. brainly.comsarthaks.com

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

| Oxidation | Tollens' Reagent | 4-(4-methylpentyl)cyclohexanecarboxylic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 4-(4-methylpentyl)cyclohexanecarboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | 4-(4-methylpentyl)cyclohexylmethanol |

| Reduction | Zn(Hg), HCl (Clemmensen) | 1-Methyl-4-(4-methylpentyl)cyclohexane |

Reactions Involving the Cyclohexane Ring and the 4-Methylpentyl Side Chain

While the aldehyde group is the most reactive site, the saturated carbocyclic ring and alkyl side chain can also participate in certain chemical transformations, typically under more forcing conditions.

Hydrogenation of Unsaturated Precursors

The synthesis of this compound often starts from an unsaturated precursor. A common synthetic route involves the Diels-Alder reaction between myrcene (B1677589) and acrolein to produce 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde. The target saturated compound is then obtained through catalytic hydrogenation. This reaction reduces the carbon-carbon double bonds in both the cyclohexene (B86901) ring and the side chain. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Reaction Example: Catalytic Hydrogenation

Functionalization of the Cyclohexane Ring and Side Chain

Direct functionalization of the C-H bonds of the cyclohexane ring and the 4-methylpentyl side chain is challenging due to their general inertness. researchgate.netresearchgate.net However, certain reactions can be employed, although they often suffer from a lack of selectivity.

Free-Radical Halogenation: The saturated alkyl portions of the molecule can undergo free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light). wikipedia.org This reaction proceeds via a radical chain mechanism. The selectivity is dictated by the stability of the radical intermediate (tertiary > secondary > primary). Consequently, halogenation would likely occur non-selectively at the various secondary positions on the cyclohexane ring and the side chain, as well as at the tertiary position on the side chain, leading to a complex mixture of products. wikipedia.org

Advanced C-H Functionalization: Modern synthetic chemistry has developed catalytic methods for the site-selective functionalization of C-H bonds, although their application to a specific substrate like this is not widely documented. These methods often use transition metal catalysts (e.g., palladium, rhodium) and directing groups to achieve selectivity at positions that are otherwise unreactive. nih.govresearchgate.netnih.gov For instance, a carboxylic acid derivative of the target molecule could potentially direct a palladium catalyst to functionalize a specific C-H bond on the ring. nih.govnih.gov These advanced methods represent a frontier in organic synthesis for modifying seemingly unreactive hydrocarbon frameworks.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Detailed mechanistic studies, including kinetic and spectroscopic analyses, specifically for this compound are not extensively documented in publicly accessible scientific literature. However, a comprehensive understanding of its chemical behavior can be extrapolated from research on the parent compound, cyclohexanecarbaldehyde, and general principles of aldehyde reactivity. The 4-(4-methylpentyl) substituent, a bulky and non-polar alkyl group, is expected to primarily exert steric and conformational influences on the reactivity of the aldehyde functional group, rather than electronic effects.

The core reactivity of this compound is governed by the aldehyde functional group (-CHO) attached to the cyclohexane ring. Aldehydes are characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.in This fundamental property dictates the primary reaction pathways available to the molecule.

Nucleophilic Addition Reactions

The most common class of reactions for aldehydes is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of the alkoxide yields the final addition product.

A prominent example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) acts as a potent carbon-based nucleophile. mt.com The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), would proceed via nucleophilic addition to form a secondary alcohol after an acidic workup. pearson.com

The mechanism involves two key steps:

Nucleophilic Attack: The nucleophilic phenyl group from PhMgBr attacks the electrophilic carbonyl carbon of the aldehyde. pearson.com

Protonation: The resulting magnesium alkoxide intermediate is protonated by an acid (e.g., H₃O⁺) to yield the final alcohol product. pearson.com

| Reactant 1 | Reactant 2 (Grignard Reagent) | Intermediate | Final Product |

|---|---|---|---|

| This compound | Phenylmagnesium Bromide (PhMgBr) | Magnesium alkoxide salt | 4-(4-Methylpentyl)cyclohexylmethanol |

Another significant nucleophilic addition is the formation of acetals . In the presence of an acid catalyst and excess alcohol, aldehydes are converted to acetals. The reaction of this compound with ethanol, for instance, would yield 1,1-diethoxy-4-(4-methylpentyl)cyclohexane. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of two molecules of ethanol. doubtnut.com

Oxidation Reactions

The aldehyde group can be readily oxidized to a carboxylic acid. Studies on cyclohexanecarbaldehyde have shown this transformation using various oxidizing agents, including Tollens' reagent pearson.com and aerobic conditions with N-heterocyclic carbene (NHC) catalysts. researchgate.net Mechanistic investigations into related reactions provide deeper insights. For example, the deformylation of cyclohexanecarbaldehyde by a nucleophilic peroxo-diiron(III) complex has been studied. Kinetic isotope effect experiments in this system indicate that the reaction proceeds through a rate-determining C-H bond activation at the formyl group. ebi.ac.uk This finding highlights the importance of the aldehyde C-H bond in oxidation mechanisms.

Conformational and Steric Effects

Role of Spectroscopic Studies

Spectroscopic methods are indispensable for elucidating reaction mechanisms. Although specific spectroscopic data for reactions of this compound are not available, the expected changes can be predicted.

Infrared (IR) Spectroscopy: During an oxidation reaction, the characteristic C=O stretching frequency of the aldehyde (around 1730-1705 cm⁻¹) would disappear and be replaced by the C=O stretch of a carboxylic acid (around 1725-1700 cm⁻¹) and the broad O-H stretch of the acid (around 3300-2500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling signal in ¹H NMR for the aldehyde is the proton on the carbonyl carbon (-CHO), which appears far downfield (around 9-10 ppm). In a reaction such as a Grignard addition, this signal would disappear, and a new signal for the proton on the carbon bearing the newly formed hydroxyl group would appear. In ¹³C NMR, the highly deshielded carbonyl carbon signal (around 190-200 ppm) would be replaced by a signal for an alcohol carbon (around 60-80 ppm).

The following table illustrates the hypothetical key spectroscopic shifts that would be monitored during the oxidation of this compound to its corresponding carboxylic acid.

| Spectroscopic Method | Reactant: Aldehyde | Product: Carboxylic Acid |

|---|---|---|

| ¹H NMR Signal (ppm) | ~9.6 (CHO) | ~10-12 (COOH, broad) |

| ¹³C NMR Signal (ppm) | ~200 (C=O) | ~180 (C=O) |

| IR Absorption (cm⁻¹) | ~2720 (C-H stretch), ~1725 (C=O stretch) | ~3300-2500 (O-H stretch, broad), ~1710 (C=O stretch) |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation of 4-(4-Methylpentyl)cyclohexanecarbaldehyde. One-dimensional ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons present in the molecule.

To assemble the molecular framework, a series of two-dimensional (2D) NMR experiments would be indispensable.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the cyclohexyl ring and along the 4-methylpentyl side chain. For instance, the aldehydic proton would show a correlation to the proton on the carbon to which the aldehyde group is attached.

Heteronuclear Single Quantum Coherence (HSQC): This technique would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring and the alkyl chain based on their corresponding proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would provide information about longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule, such as linking the 4-methylpentyl side chain to the correct position on the cyclohexanecarbaldehyde ring and confirming the position of the aldehyde group.

A hypothetical table of expected NMR data is presented below. The exact chemical shifts (δ) would depend on the solvent used and the specific stereoisomers present.

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde CH=O | ~9.6 | ~204 | C(1), C(2), C(6) |

| Cyclohexane C(1)-H | ~2.2 | ~50 | C(2), C(6), C=O |

| Cyclohexane CH₂ | 1.0 - 2.0 | 25 - 40 | Adjacent ring carbons |

| Side Chain CH₂ | 1.1 - 1.6 | 22 - 40 | Adjacent side chain and ring carbons |

| Side Chain CH | ~1.5 | ~38 | Adjacent side chain carbons |

| Side Chain CH₃ | ~0.85 | ~22 | Adjacent side chain carbons |

The cyclohexanecarbaldehyde moiety can exist as different stereoisomers (cis/trans isomers depending on the substitution pattern). The relative stereochemistry could be determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This technique identifies protons that are close in space, which can help to distinguish between axial and equatorial substituents on the cyclohexane ring. The coupling constants (J-values) observed in the ¹H NMR spectrum can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the assignment of the stereochemistry.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that the compound has the expected composition of C₁₃H₂₄O.

In tandem mass spectrometry, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the aldehyde group, cleavage of the C-C bond between the ring and the side chain, and fragmentation of the 4-methylpentyl chain. Analysis of these fragments would corroborate the structure determined by NMR.

| Hypothetical Fragment Ion (m/z) | Possible Identity |

| 196.1827 (M⁺) | Molecular Ion |

| 167.1487 (M-CHO)⁺ | Loss of the aldehyde group |

| 111.1174 | Cyclohexanecarbaldehyde fragment |

| 85.0966 | 4-Methylpentyl fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Both IR and Raman spectroscopy would provide information about the functional groups present in the molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1705 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the alkyl side chain would be observed in the 3000-2850 cm⁻¹ region. The C-H stretch of the aldehyde proton typically appears as a weaker band between 2850 and 2750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch would also be visible, and the various C-C and C-H vibrations of the aliphatic framework would provide a characteristic fingerprint of the molecule.

| Functional Group | Hypothetical IR Active (cm⁻¹) | Hypothetical Raman Active (cm⁻¹) |

| Aldehyde C=O Stretch | 1730 - 1705 (strong) | 1730 - 1705 (moderate) |

| Aldehyde C-H Stretch | 2850 - 2750 (weak) | 2850 - 2750 (weak) |

| Aliphatic C-H Stretch | 3000 - 2850 (strong) | 3000 - 2850 (strong) |

| C-C Stretch | Fingerprint Region (1400-800) | Fingerprint Region (1400-800) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. innovatechlabs.com This method allows for the separation of individual components within a complex mixture, followed by their identification based on their unique mass spectra. innovatechlabs.comperfumersapprentice.com

For the analysis of fragrance raw materials, a GC-MS system is typically equipped with a capillary column of weak polarity. chrom-china.comnih.gov The sample, diluted in a suitable solvent like methanol, is injected into the heated inlet where it is vaporized. chrom-china.comnih.gov The separation occurs as the carrier gas flows through the column, with different compounds eluting at different times (retention times) based on their boiling points and interactions with the stationary phase.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to established libraries, such as the NIST library, the identity of the compound can be confirmed. gcms.cz The purity of a this compound sample can be determined by the relative area percentage of its corresponding peak in the total ion chromatogram (TIC).

While a specific library mass spectrum for this compound may not always be available, its structure allows for the prediction of a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the isopentyl group, loss of the formyl group, and fragmentation of the cyclohexane ring. The presence of cis and trans isomers may also be resolved, appearing as closely eluting peaks with nearly identical mass spectra.

The Kovats retention index, a normalized retention time, for the parent compound cyclohexanecarbaldehyde has been reported on semi-standard non-polar columns, providing a reference point for predicting the elution behavior of its alkyl-substituted derivatives. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | Weakly polar capillary column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Solvent Delay | 3 min |

Table 2: Predicted Major Mass Fragments for this compound in EI-MS

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

| 182 | [M]+ (Molecular Ion) |

| 153 | [M-CHO]+ |

| 125 | [M-C4H9]+ (Loss of butyl from isopentyl) |

| 111 | [M-C5H11]+ (Loss of isopentyl group) |

| 83 | [C6H11]+ (Cyclohexyl cation) |

| 55 | [C4H7]+ |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis of compounds that are non-volatile or thermally labile. nih.gov this compound, being an aldehyde without a strong ultraviolet (UV) chromophore, presents a challenge for direct detection by the most common HPLC detector, the UV-Vis detector. veeprho.com

To overcome this limitation, a pre-column derivatization step is typically employed. Aldehydes and ketones are often reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives that exhibit strong UV absorbance, typically around 360 nm. acs.orglawdata.com.twwaters.com This derivatization significantly enhances the sensitivity and selectivity of the analysis. springernature.com

The separation of the DNPH derivative of this compound is commonly achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. researchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often used in a gradient or isocratic elution mode to achieve optimal separation from other components in the sample matrix. lawdata.com.tw

Quantification is performed by creating a calibration curve from the analysis of standard solutions of the derivatized compound at known concentrations. The peak area of the analyte in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve. This method allows for the precise and accurate quantification of this compound in various products. The presence of cis and trans isomers can lead to the separation of two diastereomeric DNPH-derivatives, which may be resolved under optimized chromatographic conditions.

For aldehydes that are not derivatized, alternative detection methods such as pulsed amperometric detection can be utilized, though this is less common in routine fragrance analysis. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | |

| Type | UV-Vis Detector |

| Wavelength | 360 nm (for DNPH derivative) |

| Derivatization Agent | |

| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) in acidic solution |

Computational and Theoretical Chemistry Studies of 4 4 Methylpentyl Cyclohexanecarbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were found that specifically apply quantum chemical calculations to determine the electronic structure and molecular properties of 4-(4-Methylpentyl)cyclohexanecarbaldehyde.

There are no available research articles or data that have utilized Density Functional Theory (DFT) to perform a conformational analysis of this compound. Such an analysis would be necessary to determine the most stable three-dimensional arrangements of the molecule and the energy differences between its various conformers (e.g., chair, boat, twist-boat for the cyclohexane (B81311) ring, and the rotational isomers of the alkyl and aldehyde substituents).

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors (such as electronegativity, hardness, and softness) derived from quantum chemical calculations has not been published for this compound. This information would be crucial for understanding its chemical reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

There is no evidence in the scientific literature of molecular mechanics or molecular dynamics simulations being performed to map the conformational landscape of this compound. These methods are essential for exploring the vast number of possible conformations and identifying the low-energy states that are most likely to be populated.

Computational Prediction of Spectroscopic Parameters

No studies have been published that report the computational prediction of spectroscopic parameters for this compound. Theoretical calculations are often used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, which can aid in the experimental characterization of a compound. nih.gov

Exploration of Derivatives and Analogues of 4 4 Methylpentyl Cyclohexanecarbaldehyde in Chemical Research

Synthesis of Novel Cyclohexanecarbaldehyde Derivatives with Diverse Substituents

The synthesis of novel cyclohexanecarbaldehyde derivatives is a significant area of research, driven by the wide-ranging applications of these compounds in various fields, including natural products, organic chemistry, and polymer science. researchgate.net The core structure, a cyclohexane (B81311) ring, can be functionalized with various substituents to create a diverse library of molecules. researchgate.net

One notable example involves the synthesis of a functionalized cyclohexanecarbaldehyde derivative as a key intermediate for the total synthesis of optically active tetrodotoxin (B1210768), a potent neurotoxin. oup.comresearchgate.net This multi-step synthesis begins with the oxidation of a complex starting material to yield the corresponding carbonyl derivative. oup.comresearchgate.net Further transformations can then be carried out to introduce desired functionalities. oup.comresearchgate.net

The development of new synthetic strategies is crucial for accessing these complex molecules. researchgate.net For instance, multicomponent reactions, such as the Doebner reaction, provide an efficient pathway to quinoline-4-carboxylic acids starting from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com While not directly producing cyclohexanecarbaldehyde derivatives, this highlights the innovative approaches being explored for synthesizing complex cyclic compounds.

Furthermore, the synthesis of 1-phenylcyclopropane carboxamide derivatives has been achieved through various methods, including the development of a simple method for preparing 1-phenylcyclopropane carboxylic acid derivatives. nih.gov These synthetic endeavors often involve the careful selection of reagents and reaction conditions to achieve the desired products with good yields. nih.govnih.gov

Development of 4-(4-Methylpentyl)cyclohexanecarbaldehyde as a Versatile Chemical Building Block for Complex Molecules

The molecular structure of this compound, featuring a cyclohexane ring with both an aldehyde group and a 4-methylpentyl substituent, makes it a valuable and versatile building block in organic synthesis. ontosight.ai This versatility stems from the reactivity of the aldehyde functional group and the potential for modifications on the cyclohexane ring and the alkyl side chain.

Utilization in the Synthesis of Pharmaceutical Intermediates

The aldehyde functional group is a key reactive site, making this compound a potential precursor for various pharmaceutical intermediates. ontosight.ai Aldehydes are known to participate in a wide range of chemical transformations, allowing for the construction of more complex molecular architectures found in many active pharmaceutical ingredients (APIs). mdpi.com

For instance, the synthesis of the drug (±)-reserpine involves a key step where an aldehyde is treated with 6-methoxytryptamine (B1360108) and potassium cyanide to form a cyanopiperidine intermediate. mdpi.com This intermediate then undergoes a Pictet-Spengler cyclization to yield the final product. mdpi.com While this example does not directly use this compound, it illustrates the critical role of aldehydes in the synthesis of complex, biologically active molecules.

The development of novel curcuminoid derivatives with cytotoxic properties also showcases the importance of aldehyde-containing precursors in medicinal chemistry. nih.gov The synthesis of these compounds often involves multi-step organic reactions where the aldehyde group is a key handle for introducing structural diversity. nih.gov

Formation of Controlled Release Systems for Aldehydes (e.g., Aldoxane Derivatives)

Structure-Reactivity Relationship Investigations in Related Cyclohexyl Aldehyde Compounds

The reactivity of aldehydes and ketones is influenced by the steric and electronic environment around the carbonyl group. libretexts.orgmsu.edu In general, aldehydes are more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

Investigations into the structure-reactivity relationships of related cyclohexyl aldehyde compounds provide valuable insights. For example, the study of cytochrome P450 mediated hydroxylation of aromatic compounds has employed computational methods to understand the effects of substituents on reactivity. nih.gov These studies have shown that a dual-parameter approach, combining radical and cationic electronic descriptors, can provide good correlations with reaction barriers. nih.gov Such relationships can be extended to predict the reactivity of other substituted compounds, including cyclohexyl aldehydes. nih.gov

The reactivity of the carbonyl group allows for a variety of addition reactions. For instance, the reaction with amines can lead to the formation of imines (Schiff bases) or enamines, depending on whether a primary or secondary amine is used. msu.edu These reactions are often reversible and acid-catalyzed. msu.edu

Design and Synthesis of Probes for Advanced Chemical Derivatization and Analysis

The detection and quantification of aldehydes are crucial in various fields, from environmental monitoring to biomedical research. rsc.orgnih.gov This has spurred the development of chemical probes designed for the advanced derivatization and analysis of aldehydes. rsc.orgcreative-proteomics.com

Fluorescent probes are a particularly powerful tool for this purpose. rsc.orgmdpi.com These probes are designed to react selectively with aldehydes, leading to a change in their fluorescence properties. rsc.orgmdpi.com For example, a series of fluorescent probes have been developed based on the reaction of 2-aminothiophenol (B119425) with aldehydes, which results in the formation of dihydrobenzothiazole and a corresponding fluorescence response. rsc.org These probes exhibit high selectivity and rapid kinetics, enabling the detection of various aldehydes in complex biological systems. rsc.org

Another approach involves the use of turn-on fluorescent probes, where the reaction with an aldehyde leads to a significant increase in fluorescence quantum yield. mdpi.com For instance, amino derivatives of boron dipyrromethene (BDP) and rosamine fluorophores are nearly non-fluorescent but become highly fluorescent upon imine formation with an aldehyde. mdpi.com

The choice of analytical technique also plays a crucial role. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for aldehyde analysis. creative-proteomics.com Derivatization is often employed to enhance the volatility, stability, and ionization efficiency of the aldehydes, thereby improving the sensitivity and specificity of the analysis. creative-proteomics.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry, including the fragrance sector, is under increasing pressure to adopt greener and more sustainable manufacturing processes. osaka-u.ac.jp For compounds like 4-(4-Methylpentyl)cyclohexanecarbaldehyde, this involves moving away from traditional methods that may rely on harsh reagents or energy-intensive conditions. Future research is focused on several key areas of green chemistry.

One promising avenue is the use of biocatalysis, employing enzymes or whole microorganisms to perform specific chemical transformations. google.com Enzymatic methods can offer high selectivity and efficiency under mild conditions, using water as a solvent and generating minimal waste. google.comkaust.edu.sa For instance, the oxidation of a corresponding alcohol precursor to the target aldehyde could be achieved using engineered alcohol oxidases, which use molecular oxygen as the oxidant and produce only water as a byproduct. google.com This approach aligns with legal definitions in the US and Europe for "natural" fragrances, which can be produced via enzymatic or microbial processes. google.com

Another area of investigation is photocatalysis, which harnesses light energy to drive chemical reactions. nih.gov Research into the sunlight-driven synthesis of peracids from aldehydes using only oxygen demonstrates a move towards highly sustainable processes that minimize energy consumption and avoid toxic catalysts. osaka-u.ac.jp Applying similar principles to the synthesis of cycloaliphatic aldehydes could drastically reduce the environmental footprint of their production.

These green methodologies stand in contrast to conventional synthetic routes, offering significant advantages in sustainability.

Table 1: Comparison of Synthetic Strategies for Aldehyde Production

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Catalysts | Often heavy metals, strong acids/bases google.com | Enzymes, photocatalysts, benign reagents osaka-u.ac.jpgoogle.com |

| Oxidants | Stoichiometric chemical oxidants | Molecular oxygen (from air) google.comnih.gov |

| Solvents | Often volatile organic compounds (VOCs) | Water, eco-friendly solvents google.comkaust.edu.sa |

| Byproducts | Often toxic or difficult to manage waste | Water, biodegradable materials google.com |

| Conditions | High temperatures and pressures | Mild, ambient, or near-ambient conditions osaka-u.ac.jp |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. nih.govrsc.org Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and scalability. researchgate.netflinders.edu.au For the synthesis of this compound, flow systems can enable the safe use of highly reactive intermediates and can be readily scaled up to meet industrial demand without extensive redevelopment. researchgate.net The small reactor volumes and enhanced heat transfer in flow systems mitigate risks associated with exothermic reactions, a common feature in oxidation chemistry. researchgate.net

When coupled with automated synthesis platforms, the pace of research and development can be significantly accelerated. sigmaaldrich.com Automated systems can perform numerous experiments in parallel, rapidly screening different catalysts, reagents, and conditions to identify optimal synthetic routes. youtube.com This high-throughput approach minimizes human error and can drastically shorten the cycle time for discovering and optimizing the synthesis of new fragrance molecules or other functional chemicals. youtube.com The integration of in-line analytical techniques allows for real-time monitoring and optimization of reactions within the flow system. flinders.edu.au

Table 2: Advantages of Flow Chemistry and Automation in Chemical Synthesis

| Advantage | Description | Relevance to Aldehyde Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat dissipation reduce risks of thermal runaways. researchgate.net | Safely handle exothermic oxidation reactions and reactive reagents. |

| Improved Control | Precise control over residence time, temperature, and stoichiometry leads to higher selectivity and yield. researchgate.net | Minimize over-oxidation to carboxylic acids and other side products. |

| Scalability | Production is scaled by running the system for longer periods, avoiding complex reactor redesign. flinders.edu.au | Seamless transition from laboratory-scale discovery to industrial production. |

| Automation | Robotic systems can perform multi-step syntheses and purifications with high precision. sigmaaldrich.com | Accelerate the discovery of new derivatives and optimization of reaction conditions. |

| Process Intensification | Combines multiple reaction and purification steps into a single, continuous process. nih.gov | Reduces plant footprint, capital cost, and waste generation. |

Discovery of Novel Catalytic Systems for Enhanced Functionalization

A significant frontier in synthetic chemistry is the development of catalysts that can selectively activate and functionalize otherwise inert carbon-hydrogen (C–H) bonds. nih.gov The cyclohexane (B81311) ring of this compound contains multiple C(sp³)–H bonds, and the ability to selectively modify these positions would open up a vast chemical space for creating novel analogues with unique properties.

Current research focuses heavily on transition metal catalysts, particularly those based on palladium, rhodium, and iridium. acs.orgresearchgate.net These catalysts can operate via various mechanisms, often using a directing group within the substrate to guide the catalyst to a specific C–H bond. acs.org For example, a catalyst system could be designed to hydroxylate or aminate a specific carbon on the cyclohexane ring, transforming the parent molecule into a new, more complex structure. Recent breakthroughs include palladium-catalyzed systems for the olefination of free carboxylic acids at the γ-C(sp³)–H position and iridium porphyrin catalysts for asymmetric carbene insertion. researchgate.netmpg.de Gas-phase studies using mass spectrometry have also provided insights into the C-H activation and cracking of cyclohexane by various metal complexes, revealing pathways for dehydrogenation and ring-opening. niu.edu

The discovery of such catalytic systems would provide a powerful toolbox for the late-stage functionalization of the this compound scaffold, enabling the synthesis of derivatives that might possess enhanced fragrance profiles, different physical properties, or entirely new biological activities.

Table 3: Examples of Catalytic Systems for C-H Functionalization

| Catalyst Type | Metal Center | Target Bond/Reaction | Potential Application for Cyclohexanes |

|---|---|---|---|

| Pincer Complexes | Ruthenium (Ru), Iridium (Ir) | General C-H Activation | Introduction of new functional groups on the ring. nih.gov |

| Directed Catalysis | Palladium (Pd) | γ-C(sp³)–H Alkenylation/Olefination | Adding unsaturated chains to the cyclohexane backbone. acs.orgmpg.de |

| Porphyrin Complexes | Iridium (Ir) | Asymmetric Carbene Insertion | Stereoselective creation of new C-C bonds. researchgate.net |

| Manganese Complexes | Manganese (Mn) | Enantioselective C-H hydroxylation | Introduction of chiral alcohol functionalities. researchgate.net |

Exploration of Advanced Applications in Materials Science and Polymer Chemistry

Beyond its role in fragrances, the molecular structure of this compound makes it an intriguing candidate for applications in materials science. Cycloaliphatic compounds are known to impart desirable properties to polymers and resins, including enhanced thermal stability, chemical resistance, and weatherability (UV stability) compared to their linear aliphatic or aromatic counterparts. corrosionpedia.com

The aldehyde functional group provides a reactive handle for polymerization and polymer modification. It can participate in reactions to form various types of polymers or be used to graft the molecule onto existing polymer chains. For example, it could be used as a monomer in condensation reactions or be converted to other functional groups suitable for ring-opening polymerization. The presence of the bulky 4-methylpentyl and cycloaliphatic groups would likely influence the resulting polymer's physical properties, potentially leading to materials with unique characteristics.

A particularly exciting research direction is the development of degradable and chemically recyclable polymers. rsc.org By incorporating specific linkages into the polymer backbone that can be selectively cleaved, it is possible to design materials that can be broken down into their constituent monomers and re-polymerized, contributing to a circular materials economy. rsc.org Research into polymers derived from monomers like cyclic ketene (B1206846) hemiacetal esters has demonstrated the feasibility of creating materials that degrade under mild basic conditions. rsc.org Investigating polymerization pathways for this compound could lead to novel, sustainable materials with applications in high-performance coatings, adhesives, or advanced composites. corrosionpedia.comchemimpex.com

Table 4: Potential Applications in Materials Science

| Application Area | Role of this compound | Desired Properties from Cycloaliphatic Structure |

|---|---|---|

| High-Performance Polymers | As a monomer or co-monomer. | Improved thermal stability, impact resistance, and durability. corrosionpedia.com |

| Coatings and Resins | As a reactive diluent or cross-linking agent. | Enhanced UV stability, chemical resistance, and gloss. corrosionpedia.com |

| Adhesives | Component of epoxy or other resin systems. | Good mechanical properties and hardness. corrosionpedia.comchemimpex.com |

| Chemically Recyclable Materials | Building block for polymers with cleavable linkages. | Contribution to a circular economy through monomer recovery. rsc.org |

Q & A

Q. What are the key considerations in designing a synthesis route for 4-(4-Methylpentyl)cyclohexanecarbaldehyde?

- Methodological Answer : A synthesis route should prioritize regioselectivity and steric control. For example, cyclohexanecarbaldehyde derivatives are often synthesized via Baeyer-Villiger oxidation, where ketone intermediates are oxidized to lactones or esters. Key steps include:

- Substrate Preparation : Start with functionalized cyclohexane precursors, ensuring proper substitution patterns (e.g., 4-methylpentyl groups) .

- Catalyst Selection : Use Sn-containing silicates or Lewis acids to enhance reaction efficiency and selectivity .

- Purification : Employ flash column chromatography or distillation to isolate the aldehyde, as described in protocols for structurally related compounds .

Q. How is the IUPAC name of this compound derived?

- Methodological Answer : IUPAC naming follows hierarchical substitution rules:

Identify the parent chain (cyclohexane).

Assign the carbaldehyde group (-CHO) as the principal functional group (position 1).

Number substituents (4-methylpentyl) based on their position relative to the aldehyde.

This aligns with cyclohexanecarbaldehyde derivatives’ naming conventions, where substituents are listed in alphabetical order .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic and steric effects:

- Electron Density Mapping : Analyze the aldehyde’s electrophilicity and resonance stabilization using software like Gaussian or ORCA.

- Steric Hindrance Assessment : Compare the ethyl/4-methylpentyl substituent’s spatial demands to analogous compounds (e.g., 2-Ethyloxane-4-carbaldehyde) .

- Reactivity Predictions : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites .

Q. What analytical techniques are suitable for characterizing the stereochemical configuration of derivatives of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve diastereotopic protons and confirm substituent orientation (e.g., trans/cis configurations in cyclohexane rings) .

- GC-MS : Quantify reaction products and detect stereoisomers via retention time and fragmentation patterns, as demonstrated in Baeyer-Villiger oxidation studies .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as seen in related cyclohexanecarbaldehyde structures .

Q. How do steric effects from the 4-methylpentyl substituent influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The bulky 4-methylpentyl group imposes steric constraints:

- Nucleophile Accessibility : Larger nucleophiles (e.g., Grignard reagents) may exhibit reduced reactivity due to hindered access to the aldehyde’s electrophilic carbon.

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize transition states and mitigate steric crowding, as observed in analogous aldehyde reactions .

- Kinetic Studies : Compare reaction rates with less-substituted analogs (e.g., cyclohexanecarbaldehyde) to quantify steric contributions .

Q. What strategies can resolve contradictions in reported reaction yields for Baeyer-Villiger oxidation involving this compound?

- Methodological Answer : Contradictions often arise from variable reaction conditions:

- Catalyst Replication : Ensure exact replication of Sn-silicate catalysts, as minor compositional differences impact yields .

- Substrate Purity : Verify the absence of trace moisture or impurities via Karl Fischer titration or HPLC.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidized esters) that may reduce perceived yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.